tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate
Description
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of various organic molecules due to its stability and reactivity under specific conditions.
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
WCYJANVXBIHYCS-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RCOCl, RCHO, CH3I, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted carbamates or amides.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Tert-butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's. For instance, a related compound demonstrated moderate protective activity against amyloid-beta-induced toxicity in astrocytes by reducing inflammatory markers like TNF-α and free radicals .
Mechanism of Action
The mechanism by which this compound exerts its effects may involve inhibition of β-secretase and acetylcholinesterase activities. These pathways are crucial for preventing amyloid plaque formation and maintaining cholinergic signaling, both vital for cognitive function .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of specific amino acids and carbamates under controlled conditions to ensure high yields and purity. The characterization of this compound is performed using techniques such as NMR spectroscopy and chromatography to confirm structural integrity and functional groups .
Pharmacological Studies
In Vivo Efficacy
In vivo studies have evaluated the efficacy of this compound in animal models, particularly those mimicking Alzheimer's pathology. The results have shown a reduction in amyloid plaque deposition when compared to control groups, although the effects were less pronounced than those observed with established treatments like galantamine .
| Study Type | Outcome | Comparison Group | Significance |
|---|---|---|---|
| In Vitro | Reduced TNF-α levels | Control | p < 0.05 |
| In Vivo | Decreased Aβ plaque deposition | Galantamine | Not significant |
| Cell Viability Assay | Enhanced cell survival against Aβ toxicity | Control | p < 0.01 |
Potential Applications in Drug Development
The unique properties of this compound position it as a candidate for further drug development aimed at treating neurodegenerative diseases. Its ability to modulate key biochemical pathways associated with neuronal health suggests that it could be integrated into therapeutic regimens aimed at cognitive enhancement or neuroprotection.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes.
tert-Butyl (4-bromobenzyl)carbamate: Another carbamate with a bromobenzyl group.
tert-Butyl (4-methylbenzyl)carbamate: A related compound with a methylbenzyl group.
Uniqueness
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages with amines and its ease of removal under mild conditions make it a valuable tool in organic synthesis and various scientific research applications .
Biological Activity
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 229.32 g/mol. The structure features a tert-butyl group, a hydroxymethyl group, and a carbamate moiety, which contribute to its reactivity and biological activity.
The mechanism of action of this compound involves the hydrolysis of the carbamate group. This reaction is typically catalyzed by enzymes such as carbamate hydrolases, resulting in the release of active amines that can interact with various biological targets. The presence of functional groups allows for potential interactions with enzymes and receptors involved in neurological processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Neuroprotective Effects : In vitro studies have shown that related compounds can protect astrocytes from amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease (AD) research. For instance, a compound structurally similar to tert-butyl carbamate demonstrated a protective effect against Aβ-induced cell death by reducing levels of inflammatory cytokines such as TNF-α and IL-6 .
- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit β-secretase and acetylcholinesterase activities, which are critical in the pathogenesis of AD. In vitro assays showed IC values indicating moderate inhibition, suggesting potential therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- In Vitro Neuroprotection :
- In Vivo Efficacy :
- Cytokine Modulation :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
